An In-Depth Technical Guide to the NMR and IR Spectral Characterization of 2,5-Dimethylquinazolin-4(1H)-one
An In-Depth Technical Guide to the NMR and IR Spectral Characterization of 2,5-Dimethylquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2,5-Dimethylquinazolin-4(1H)-one. As a senior application scientist, this document is structured to offer not just data, but a deeper understanding of the spectroscopic signatures of this important heterocyclic scaffold, which is a common motif in medicinal chemistry.
Introduction: The Significance of 2,5-Dimethylquinazolin-4(1H)-one
The quinazolinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[1][2]. The specific substitution pattern, such as the presence of methyl groups at the 2 and 5 positions, can significantly influence the molecule's pharmacological profile. Therefore, unambiguous structural confirmation and a thorough understanding of its spectroscopic properties are paramount for any research and development endeavor involving this compound. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and IR spectra, providing a foundational reference for its characterization.
Experimental Protocols: Acquiring High-Quality Spectral Data
The acquisition of clean and reproducible spectral data is the bedrock of accurate structural elucidation. The following protocols are recommended for obtaining the NMR and IR spectra of 2,5-Dimethylquinazolin-4(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for quinazolinone derivatives due to its excellent solubilizing power. Chloroform-d (CDCl₃) can also be used.
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Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended[3].
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
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Pulse Program: Standard single-pulse experiment (zg30 or similar).
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Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30 or similar).
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Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
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Workflow for NMR Data Acquisition
Caption: A streamlined workflow for acquiring high-quality NMR data.
Infrared (IR) Spectroscopy
Sample Preparation:
For a solid sample like 2,5-Dimethylquinazolin-4(1H)-one, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.[4] Alternatively, the potassium bromide (KBr) pellet method can be used.
-
ATR-FTIR:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the powdered sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
KBr Pellet:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.
-
Instrumental Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected before running the sample spectrum.
Spectral Data and Interpretation
The following sections detail the expected NMR and IR spectral data for 2,5-Dimethylquinazolin-4(1H)-one and provide an in-depth interpretation of the observed signals.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of 2,5-Dimethylquinazolin-4(1H)-one in DMSO-d₆ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | NH -1 |
| ~7.6 | Doublet | 1H | H -6 |
| ~7.4 | Triplet | 1H | H -7 |
| ~7.2 | Doublet | 1H | H -8 |
| ~2.5 | Singlet | 3H | CH₃ -5 |
| ~2.3 | Singlet | 3H | CH₃ -2 |
Interpretation:
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N-H Proton (1-H): The proton on the nitrogen at position 1 is expected to appear as a broad singlet at a downfield chemical shift (around 12.0 ppm) due to its acidic nature and involvement in hydrogen bonding. In the presence of D₂O, this peak would exchange and disappear.
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Aromatic Protons (6-H, 7-H, 8-H): The three protons on the benzene ring will exhibit characteristic splitting patterns. The proton at position 6 (H-6) is expected to be a doublet, coupled to H-7. The proton at position 7 (H-7) will likely be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-6 and H-8. The proton at position 8 (H-8) should appear as a doublet, coupled to H-7. The exact chemical shifts are influenced by the electronic effects of the fused heterocyclic ring and the methyl substituent.
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Methyl Protons (5-CH₃ and 2-CH₃): The two methyl groups will each appear as a sharp singlet, as there are no adjacent protons to cause splitting. The methyl group at position 5 (5-CH₃) is attached to the aromatic ring and is expected to resonate around 2.5 ppm. The methyl group at position 2 (2-CH₃) is attached to the pyrimidinone ring and is predicted to be at a slightly different chemical shift, around 2.3 ppm.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum of 2,5-Dimethylquinazolin-4(1H)-one in DMSO-d₆ is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C =O (C-4) |
| ~155 | C -2 |
| ~148 | C -8a |
| ~134 | C -7 |
| ~126 | C -6 |
| ~125 | C -5 |
| ~121 | C -4a |
| ~115 | C -8 |
| ~22 | C H₃-2 |
| ~17 | C H₃-5 |
Interpretation:
-
Carbonyl Carbon (C-4): The amide carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of around 162 ppm[5].
-
Iminoyl Carbon (C-2): The carbon at position 2, double-bonded to a nitrogen, will also be significantly downfield, typically around 155 ppm.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The six carbons of the benzene ring will resonate in the aromatic region (approximately 115-148 ppm). The chemical shifts will be influenced by the substituents and the fused ring. The quaternary carbons (C-4a and C-8a) will generally have weaker signals than the protonated carbons.
-
Methyl Carbons (2-CH₃ and 5-CH₃): The two methyl carbons will appear in the upfield region of the spectrum. The methyl carbon at the 2-position is expected around 22 ppm, while the methyl carbon at the 5-position is predicted to be at a slightly higher field, around 17 ppm[3].
Structural Relationship to Spectral Data
Caption: Correlation of the molecular structure with the information derived from NMR and IR spectroscopy.
IR Spectral Data (Predicted)
The IR spectrum of 2,5-Dimethylquinazolin-4(1H)-one is expected to display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Medium | N-H stretching |
| ~3050-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Weak | Aliphatic C-H stretching (methyl groups) |
| ~1680-1660 | Strong | C=O stretching (amide I band) |
| ~1620-1600 | Medium | C=N and C=C stretching (aromatic ring) |
| ~1500-1400 | Medium | C=C stretching (aromatic ring) |
| ~770-730 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
N-H Stretching: A medium intensity band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration in the amide group. This band may be broadened due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the two methyl groups will be observed as weak bands below 3000 cm⁻¹[6].
-
C=O Stretching: The most prominent peak in the spectrum is expected to be the strong absorption from the amide carbonyl (C=O) stretch, appearing in the range of 1680-1660 cm⁻¹[2][5]. This is a highly characteristic band for the quinazolinone scaffold.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond and the C=C bonds of the aromatic ring will give rise to medium intensity bands in the 1620-1400 cm⁻¹ region.
-
C-H Out-of-Plane Bending: A strong band in the 770-730 cm⁻¹ region is indicative of the out-of-plane bending of the adjacent C-H bonds on the benzene ring, providing information about the substitution pattern.
Conclusion
The comprehensive spectral analysis of 2,5-Dimethylquinazolin-4(1H)-one presented in this guide provides a robust framework for its identification and characterization. The predicted ¹H NMR, ¹³C NMR, and IR data, along with the detailed interpretation, offer researchers a reliable reference for confirming the synthesis of this compound and for quality control in drug development processes. A thorough understanding of these spectroscopic features is essential for advancing the study of this and related quinazolinone derivatives in medicinal chemistry.
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